6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one
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Overview
Description
6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, a sulfonyl group, and a quinolin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinolin-4-one derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinolin-4-one: Lacks the methoxyphenyl and sulfonyl groups.
3-(4-Methoxyphenyl)sulfonylquinolin-4-one: Lacks the fluorine atom and the 2-methylphenylmethyl group.
1-[(2-Methylphenyl)methyl]quinolin-4-one: Lacks the fluorine atom and the sulfonyl group.
Uniqueness
6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one is unique due to the combination of its fluorine atom, methoxyphenyl group, sulfonyl group, and quinoline core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-5-3-4-6-17(16)14-26-15-23(24(27)21-13-18(25)7-12-22(21)26)31(28,29)20-10-8-19(30-2)9-11-20/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOBRAJQQZRRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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